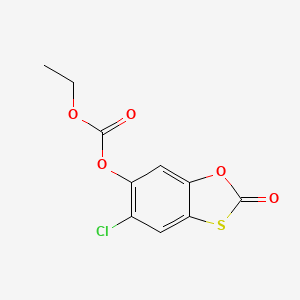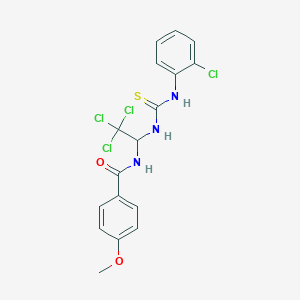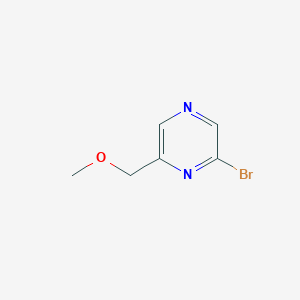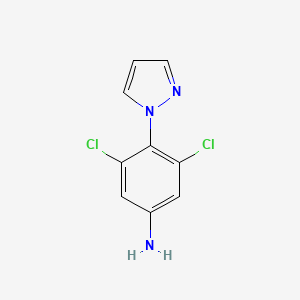![molecular formula C19H14N2O5 B11711947 (2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 42019-85-2](/img/structure/B11711947.png)
(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one is an organic compound characterized by its unique structure, which includes two nitrophenyl groups attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between cyclopentanone and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Formation of (2E,5E)-2,5-bis[(4-aminophenyl)methylidene]cyclopentan-1-one.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Substitution: Formation of substituted derivatives with different functional groups replacing the nitro groups.
Scientific Research Applications
(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one has several scientific research applications, including:
Materials Science: Used in the development of organic electronic materials and as a building block for polymers with specific electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrophenyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one is unique due to its specific structural features, such as the presence of two nitrophenyl groups and a cyclopentanone ring. These features confer distinct chemical and physical properties, making it suitable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
42019-85-2 |
|---|---|
Molecular Formula |
C19H14N2O5 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H14N2O5/c22-19-15(11-13-1-7-17(8-2-13)20(23)24)5-6-16(19)12-14-3-9-18(10-4-14)21(25)26/h1-4,7-12H,5-6H2/b15-11+,16-12+ |
InChI Key |
WRYUFOKEOTWUFL-JOBJLJCHSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)

![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)


![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)

